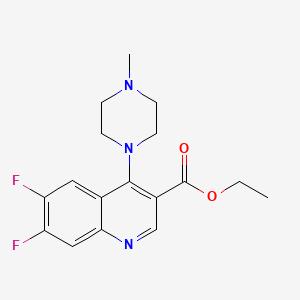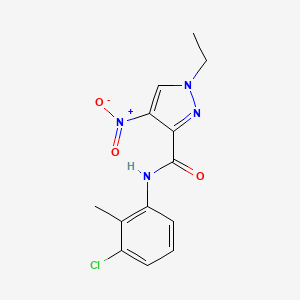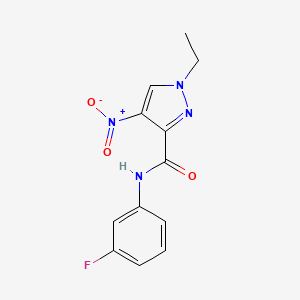![molecular formula C15H22N2O4S B3748183 METHYL 6-[(DIETHYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE](/img/structure/B3748183.png)
METHYL 6-[(DIETHYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE
Overview
Description
Methyl 6-[(diethylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a diethylamino group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(diethylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate typically involves multiple steps. One common method includes the reaction of 3,4-dihydroquinoline with diethylamine and a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(diethylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
Methyl 6-[(diethylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-[(diethylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The diethylamino group and sulfonyl group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-[(dimethylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate
- Ethyl 6-[(diethylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate
- Methyl 6-[(diethylamino)sulfonyl]-1,2,3,4-tetrahydroquinolinecarboxylate
Uniqueness
Methyl 6-[(diethylamino)sulfonyl]-3,4-dihydro-1(2H)-quinolinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, while the sulfonyl group contributes to its stability and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 6-(diethylsulfamoyl)-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-4-16(5-2)22(19,20)13-8-9-14-12(11-13)7-6-10-17(14)15(18)21-3/h8-9,11H,4-7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEBUBJKJHJESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-AMINO-5-OXO-4-(3-PYRIDYL)-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B3748103.png)
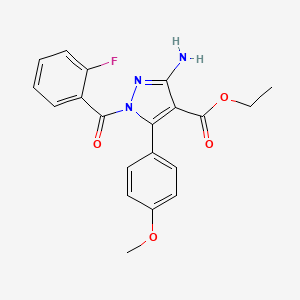

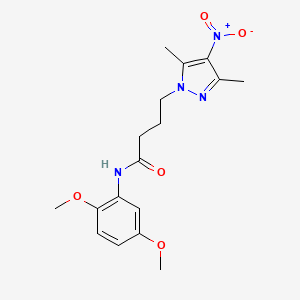
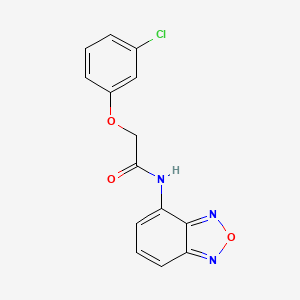
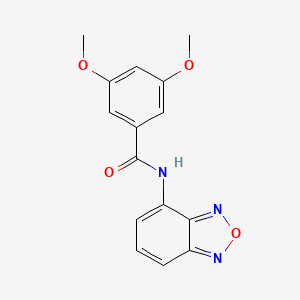
![1-ETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B3748158.png)
![4-chloro-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B3748162.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3748168.png)
![4-CHLORO-1-ETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B3748170.png)
![3-[(3-fluorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B3748172.png)
